molecular formula C9H17NO3 B15207044 Ethyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate

Ethyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate

Cat. No.: B15207044
M. Wt: 187.24 g/mol
InChI Key: HJSYJGNGZGVYCT-UHFFFAOYSA-N
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Description

Ethyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring an ethyl ester group at the 1-position and a hydroxyethyl substituent at the 2-position. Pyrrolidine derivatives are widely studied due to their conformational flexibility and utility in pharmaceutical chemistry, particularly as intermediates in drug synthesis. For instance, reductions using agents like LiEt3BH () or catalytic hydrogenation () are common strategies to introduce hydroxyl groups into similar frameworks .

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

ethyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C9H17NO3/c1-3-13-9(12)10-6-4-5-8(10)7(2)11/h7-8,11H,3-6H2,1-2H3

InChI Key

HJSYJGNGZGVYCT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCCC1C(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with ethyl chloroformate and 1-hydroxyethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate can be contextualized against related pyrrolidine and bicyclic derivatives. Key comparisons include:

Ethyl 3-oxopyrrolidine-1-carboxylate (CAS: 106556-66-5)

  • Structural Difference : Replaces the 2-hydroxyethyl group with a 3-oxo moiety.
  • Impact : The ketone group enhances electrophilicity, making it reactive toward nucleophiles (e.g., in Schiff base formation). However, the absence of a hydroxyl group reduces hydrogen-bonding capacity and aqueous solubility compared to the target compound .
  • Synthesis : Typically prepared via cyclization or oxidation of pyrrolidine precursors.

tert-Butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate (CAS: 1307800-86-7)

  • Structural Difference : Substitutes the ethyl ester with a tert-butyl ester.
  • This makes it preferable in prodrug design, whereas the ethyl ester in the target compound may offer faster release kinetics .
  • Applications : Used as a chiral building block in asymmetric synthesis ().

Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate ()

  • Structural Difference: Incorporates a bicyclic 1,6-naphthyridine core instead of a monocyclic pyrrolidine.
  • However, synthetic complexity increases (86% yield for two isomers) compared to the simpler pyrrolidine framework .

Ritipenem ()

  • Structural Difference : A carbapenem antibiotic with a bicyclic system and hydroxyethyl side chain.
  • Impact: The hydroxyethyl group in ritipenem is critical for β-lactamase resistance and antibacterial activity.

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